molecular formula C20H22N2O4 B2823724 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide CAS No. 1798462-63-1

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2823724
CAS No.: 1798462-63-1
M. Wt: 354.406
InChI Key: WLKIRXAHWQEIJJ-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications

Properties

IUPAC Name

6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-14-9-8-13-10-17(22-16(13)11-14)20(23)21-12-19(26-3)15-6-4-5-7-18(15)25-2/h4-11,19,22H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKIRXAHWQEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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